1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile
CAS No.:
Cat. No.: VC15843831
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11ClN2O |
---|---|
Molecular Weight | 234.68 g/mol |
IUPAC Name | 1-(3-chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile |
Standard InChI | InChI=1S/C12H11ClN2O/c1-8-2-3-10(4-11(8)13)15-6-9(5-14)12(16)7-15/h2-4,9H,6-7H2,1H3 |
Standard InChI Key | NPZZDSPTTJZNTD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)N2CC(C(=O)C2)C#N)Cl |
Introduction
Chemical Identity and Structural Features
1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile (CAS 1312139-73-3) has the molecular formula and a molecular weight of 234.68 g/mol . The structure comprises a pyrrolidine ring with a ketone group at position 4 and a carbonitrile substituent at position 3. The aryl moiety at position 1 is a 3-chloro-4-methylphenyl group, which contributes to the compound’s lipophilicity and steric bulk. The SMILES notation \text{Cc1ccc(N2CC(=O)C(C#N)C2)cc1Cl} accurately represents its connectivity .
The nitrile group () introduces polarity and potential hydrogen-bonding capabilities, while the chloro and methyl groups on the phenyl ring influence electronic and steric properties. X-ray crystallography data are unavailable, but analogous pyrrolidine derivatives exhibit puckered ring conformations, which may affect binding to biological targets .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A plausible route, inferred from related methodologies , includes:
-
Formation of the Pyrrolidine Ring: Cyclization of a γ-amino ketone precursor via intramolecular nucleophilic substitution.
-
Introduction of the Nitrile Group: Addition of a cyanide source to an intermediate α,β-unsaturated ketone, facilitated by a catalyst-free condensation reaction .
-
Aryl Substitution: Coupling the pyrrolidine intermediate with 3-chloro-4-methylphenylboronic acid under Suzuki-Miyaura conditions.
Key steps are validated by protocols for analogous compounds. For example, Dess–Martin periodinane oxidation, used in synthesizing (E)-1-phenylpent-1-en-3-one , could oxidize alcohol intermediates to ketones in this synthesis.
Analytical Data
-
NMR: Peaks corresponding to the methyl group (δ ~2.35 ppm), aromatic protons (δ 7.2–7.5 ppm), and pyrrolidine ring protons (δ 2.6–3.2 ppm) are expected.
-
NMR: Signals for the nitrile carbon (δ ~115 ppm), ketone carbonyl (δ ~200 ppm), and aromatic carbons (δ 120–140 ppm) would dominate .
-
IR Spectroscopy: Strong absorptions for (~2240 cm) and ketone (~1700 cm) are characteristic.
Physicochemical Properties
The compound’s low aqueous solubility necessitates formulation with co-solvents for biological testing. Its stability in physiological conditions remains unstudied, though the nitrile group may undergo enzymatic hydrolysis in vivo.
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound’s nitrile group can act as a hydrogen-bond acceptor, enabling interactions with enzymatic active sites. Preliminary studies on analogs suggest inhibition of cytochrome P450 enzymes, which are critical in drug metabolism . For instance, 1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (a structural analog) showed moderate activity against CYP3A4 (IC ~10 µM).
Cellular Effects
In vitro assays with related pyrrolidine derivatives reveal antiproliferative effects on cancer cell lines (e.g., MCF-7, IC ~25 µM) . The mechanism may involve interference with microtubule assembly or induction of oxidative stress, though direct evidence for 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile is lacking.
Comparative Analysis with Analogous Compounds
The methyl group in 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile increases lipophilicity compared to its methoxy analog, potentially improving blood-brain barrier penetration .
Research Gaps and Future Directions
-
Mechanistic Studies: Elucidate the compound’s interactions with specific enzymes (e.g., kinases, proteases) using X-ray crystallography.
-
In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and toxicity in animal models.
-
Structural Optimization: Modify the nitrile or aryl groups to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume